molecular formula C9H10N2O B8717436 3-Dimethylaminophenyl isocyanate CAS No. 31125-04-9

3-Dimethylaminophenyl isocyanate

Cat. No. B8717436
Key on ui cas rn: 31125-04-9
M. Wt: 162.19 g/mol
InChI Key: QEEHTQPUAUULOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760032

Procedure details

3-Dimethylaminobenzoic acid (1.65 g), diphenylphosphoryl azide (2.16 ml) and triethylamine (1.4 ml) were dissolved in tetrahydrofuran (20 ml), and the reaction mixture was kept at 60° C. for 1 hour to give 3-dimethylaminophenyl isocyanate. The reaction mixture was cooled to 0° C. Triethylamine (4.2 ml) and 3-aminomethyl-4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazole di-p-toluenesulfonate (7.42 g) were added, and the mixture was stirred for 2 hours. The reaction mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over magnesium sulfate. The solvent was evaporated. The obtained residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and methanol (10:1) as an eluent and by silica gel column chromatography using a mixed solvent of chloroform and methanol (50:1) as an eluent, and crystallized from ethyl acetate to give 140 mg of N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazol-3-yl)methyl)-N'-(3-dimethylaminophenyl)urea.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.C([N:32]([CH2:35]C)CC)C>O1CCCC1>[CH3:12][N:2]([CH3:1])[C:3]1[CH:4]=[C:5]([N:32]=[C:35]=[O:20])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
2.16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=1C=C(C=CC1)N=C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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